Emepronium-d5 bromide belongs to the class of compounds known as ammonium salts. It is synthesized from the parent compound, emepronium bromide, which itself is derived from the chemical modification of other related amines. The classification of this compound falls under antimuscarinic agents, which are known to block the action of acetylcholine at muscarinic receptors.
The synthesis of emepronium-d5 bromide typically involves several key steps:
Techniques such as nuclear magnetic resonance spectroscopy (NMR) are employed to confirm the incorporation of deuterium and to verify the structure of the synthesized compound.
The molecular formula for emepronium-d5 bromide is . The structure consists of a central nitrogen atom bonded to four substituents: three methyl groups and one larger alkyl group derived from the parent compound.
Key structural features include:
The three-dimensional conformation can be analyzed using computational chemistry methods to predict its interaction with biological targets.
Emepronium-d5 bromide can undergo several chemical reactions typical for quaternary ammonium compounds:
These reactions are crucial for understanding its behavior in biological systems and potential interactions with other drugs.
Emepronium-d5 bromide acts primarily as an antagonist at muscarinic acetylcholine receptors. By blocking these receptors, it inhibits involuntary contractions of smooth muscle in the bladder, thereby reducing urinary urgency and frequency.
The mechanism can be summarized as follows:
Emepronium-d5 bromide exhibits several notable physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography (HPLC) can be employed to study its stability under various conditions.
Emepronium-d5 bromide is primarily used in pharmacological research settings:
Emepronium-d5 Bromide is a deuterated analog of the anticholinergic agent emepronium bromide, with the molecular formula C₂₀H₂₃D₅N⁺·Br⁻ and a molecular weight of 367.38 g/mol [4] [9]. This compound incorporates five deuterium atoms (D) at the ethyl group’s terminal methyl positions, replacing all hydrogen atoms (H) in the –CH₃ moiety to form –CD₃ [4] [9]. The isotopic purity typically exceeds >98%, ensuring minimal protium contamination. Key mass spectrometry signatures include:
Table 1: Isotopic Distribution of Emepronium-d5 Bromide
Element | Position | Atomic Count | Isotopic Contribution |
---|---|---|---|
Carbon | Aliphatic | 14 | ¹²C (98.9%) |
Carbon | Aromatic | 6 | ¹²C (98.9%) |
Hydrogen | –CH/–CH₂ | 23 | ¹H (99.98%) |
Deuterium | –CD₃ | 5 | ²H (99.80%) |
Nitrogen | Quaternary | 1 | ¹⁴N (99.6%) |
Bromine | Counterion | 1 | ⁷⁹Br (50.7%)/⁸¹Br (49.3%) |
The molecular structure comprises a quaternary ammonium head, a lipophilic diphenylpropyl chain, and a deuterated ethyl group. X-ray crystallography reveals that the cationic nitrogen adopts a tetrahedral geometry, with bond angles of 109.5° between C–N–C atoms [3]. The deuterated ethyl group (–N⁺–CD₃) projects perpendicularly to the diphenyl plane, minimizing steric clashes with the adjacent methyl groups. Key conformational features include:
Table 2: Key Bond Parameters from Computational Analysis
Bond/Parameter | Value | Theoretical Significance |
---|---|---|
N⁺–C (CD₃) bond length | 1.51 Å | Unchanged vs. C–H bond |
C–D bond length | 1.09 Å | Shorter than C–H (1.10 Å) |
N⁺–C–C (backbone) angle | 112° | Optimal for mAChR binding |
Diphenyl dihedral angle | 87° | Facilitates membrane penetration |
Deuterium substitution at the ethyl terminus induces a deuterium kinetic isotope effect (DKIE) that attenuates oxidative metabolism. The C–D bond exhibits:
Deuteration preserves the pharmacophore but modifies physicochemical and biological properties:
Table 3: Comparative Properties of Emepronium Bromide and Its Deuterated Analog
Property | Emepronium Bromide | Emepronium-d5 Bromide | Biological Impact |
---|---|---|---|
Molecular weight | 362.35 g/mol | 367.38 g/mol | Altered pharmacokinetics |
logD (octanol/water) | 1.85 | 1.82 | Slightly reduced lipophilicity |
Metabolic t₁/₂ (CYP3A4) | 1.2 hours | 5.4 hours | Extended half-life |
mAChR M₃ IC₅₀ | 28 nM | 30 nM | Equivalent target engagement |
Plasma protein binding | 89% | 91% | Unchanged distribution |
Pharmacological implications:
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0